5,7-dihydroxy-3-(4-hydroxy-3-methoxyphenyl)-4H-1-benzopyran-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3’-O-Methylorobol is a hydroxyisoflavone, specifically an orobol derivative, where the hydroxy group at position 3’ is replaced by a methoxy group . It has been isolated from various plant sources, including Crotalaria lachnophora . This compound has garnered interest due to its potential biological activities, including antioxidant and antiproliferative properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3’-O-Methylorobol involves the methylation of orobol. One documented method includes the use of methyl iodide (CH3I) in the presence of a base such as potassium carbonate (K2CO3) in a suitable solvent like acetone . The reaction typically proceeds under reflux conditions for several hours until the desired product is obtained.
Industrial Production Methods: While specific industrial production methods for 3’-O-Methylorobol are not extensively documented, the general approach would involve optimizing the laboratory-scale synthesis for larger batches. This includes scaling up the reaction, ensuring consistent quality, and implementing purification steps such as recrystallization or chromatography to achieve high purity levels.
Chemical Reactions Analysis
Types of Reactions: 3’-O-Methylorobol can undergo various chemical reactions, including:
Oxidation: It can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert it to dihydro derivatives.
Substitution: The methoxy group can be substituted under specific conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophilic substitution can be carried out using reagents like sodium hydride (NaH) and alkyl halides.
Major Products: The major products formed depend on the type of reaction. For instance, oxidation may yield quinones, while reduction can produce dihydro derivatives.
Scientific Research Applications
3’-O-Methylorobol has been studied for various scientific research applications:
Chemistry: It serves as a model compound for studying the reactivity of hydroxyisoflavones.
Industry: Its antioxidant properties make it useful in formulations requiring oxidative stability.
Mechanism of Action
The primary mechanism of action of 3’-O-Methylorobol involves the inhibition of the voltage-gated sodium channel Nav1.7 . This inhibition affects the action potentials in sensory neurons, thereby reducing histamine-dependent itching. The compound shifts the half-maximal voltage of activation and inactivation of Nav1.7, altering the channel kinetics and reducing neuronal excitability .
Comparison with Similar Compounds
Orobol: The parent compound of 3’-O-Methylorobol, differing by the presence of a hydroxy group instead of a methoxy group at position 3’.
Apigenin 7-sulfate: Another flavonoid with similar antioxidant properties.
Uniqueness: 3’-O-Methylorobol’s unique structural modification (methoxy group at position 3’) imparts distinct biological activities, particularly its ability to inhibit Nav1.7, which is not commonly observed in other similar flavonoids .
Properties
Molecular Formula |
C16H18O6 |
---|---|
Molecular Weight |
306.31 g/mol |
IUPAC Name |
5,7-dihydroxy-3-(4-hydroxy-3-methoxyphenyl)-4a,5,6,7,8,8a-hexahydrochromen-4-one |
InChI |
InChI=1S/C16H18O6/c1-21-13-4-8(2-3-11(13)18)10-7-22-14-6-9(17)5-12(19)15(14)16(10)20/h2-4,7,9,12,14-15,17-19H,5-6H2,1H3 |
InChI Key |
UIHZOYPBYMALNP-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=CC(=C1)C2=COC3CC(CC(C3C2=O)O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.